molecular formula C12H8N4O2 B2439194 N-(isoxazol-4-yl)quinoxaline-2-carboxamide CAS No. 1396864-35-9

N-(isoxazol-4-yl)quinoxaline-2-carboxamide

Cat. No.: B2439194
CAS No.: 1396864-35-9
M. Wt: 240.222
InChI Key: QNLLDKZCZWNBNC-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)quinoxaline-2-carboxamide is a compound that features both an isoxazole ring and a quinoxaline ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while quinoxaline is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Material Science and Catalysis

Electrochemical, Photocatalytic, and Magnetic Properties : A study by Lei Li et al. (2020) on octamolybdate complexes constructed with a related ligand showcases advancements in material science. These complexes exhibit enhanced electrocatalytic activities, which include reduction properties for inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidation properties for ascorbic acid. They also have photocatalytic properties for degrading organic dyes, alongside displaying weak antiferromagnetic behavior, highlighting their potential in environmental and material applications Lei Li et al., 2020.

Chemical Synthesis and Drug Design

Synthesis of Bioactive Compounds : The synthesis of isoxazolyl quinoline-3-carboxamides and isoxazolyl-1,4-benzothiazine-2-carboxamides, as conducted by E. Rajanarendar et al. (2010), highlights the chemical versatility of isoxazolyl carboxamide derivatives. These compounds were obtained through cyclocondensation, involving Friedelander's condensation and oxidative cyclization, indicating their significance in medicinal chemistry research for potential bioactive applications E. Rajanarendar et al., 2010.

Antibacterial and Antituberculosis Applications : The study on electrochemical behavior and structure-activity relationship by E. Moreno et al. (2011) explores the redox properties of quinoxaline-2-carboxamide 1,4-di-N-oxides. Their research indicates a correlation between the reduction potential of these compounds and their antimicrobial activity, particularly against tuberculosis. This provides insights into the design of future antitubercular drugs and the role of charge transfer processes in their mechanism of action E. Moreno et al., 2011.

Cytotoxic Activity for Cancer Research : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, as performed by L. Deady et al. (2003), demonstrate potent cytotoxic properties against various cancer cell lines. Their findings suggest the potential therapeutic applications of these compounds in oncology, highlighting the importance of structural modifications in enhancing biological activity L. Deady et al., 2003.

Environmental and Green Chemistry

Eco-friendly Synthesis : The work by Nagi Reddy Modugu and Praveen Kumar Pittala (2017) on using polyethylene glycol (PEG-400) for the synthesis of isoxazole substituted spirooxindole derivatives showcases an eco-friendly approach to chemical synthesis. Their method emphasizes the use of PEG-400 as a recyclable reaction medium, reducing the environmental impact and enhancing the sustainability of chemical processes Nagi Reddy Modugu & Praveen Kumar Pittala, 2017.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)quinoxaline-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the quinoxaline moiety. One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower cost and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-12(15-8-5-14-18-7-8)11-6-13-9-3-1-2-4-10(9)16-11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLDKZCZWNBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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